molecular formula C19H11BrN2O5 B2940745 1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 442631-06-3

1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B2940745
CAS No.: 442631-06-3
M. Wt: 427.21
InChI Key: MLKPLRSMARRAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-bromophenol with a suitable dibenzo[b,f][1,4]oxazepine precursor under specific conditions to introduce the bromophenoxy group. The nitro group is then introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenoxy group may also contribute to the compound’s binding affinity to specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the bromophenoxy and nitro groups, resulting in different chemical properties.

    1-(2-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

    1-(2-bromophenoxy)-3-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains an amino group instead of a nitro group, affecting its biological activity

Uniqueness

1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both bromophenoxy and nitro groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrN2O5/c20-12-5-1-3-7-14(12)26-16-9-11(22(24)25)10-17-18(16)19(23)21-13-6-2-4-8-15(13)27-17/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKPLRSMARRAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=CC=CC=C4Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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